1-(4-Morpholinophenyl)thiourea
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Overview
Description
N-[4-(4-Morpholinyl)phenyl]thiourea is an organic compound with the molecular formula C₁₁H₁₅N₃OS It is a thiourea derivative characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinophenyl)thiourea typically involves the reaction of 4-(4-morpholinyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinophenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Morpholinophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Morpholinyl)phenyl)-N’-(4-nitrobenzoyl)thiourea
- N-(4-(4-Morpholinyl)phenyl)-N’-(2-thienylcarbonyl)thiourea
- N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides
Uniqueness
1-(4-Morpholinophenyl)thiourea is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H15N3OS |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3OS/c12-11(16)13-9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13,16) |
InChI Key |
PPXWFWUPUHAZMH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
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